1-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone
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Overview
Description
1-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone is a complex organic compound that features a piperidine ring substituted with a hydroxyethyl group and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone typically involves the reaction of piperidine derivatives with hydroxyethyl and isopropylamino groups under controlled conditions. One common method involves the use of piperidine as a starting material, which is then reacted with 2-chloroethanol to introduce the hydroxyethyl group. This intermediate is further reacted with isopropylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets. The hydroxyethyl and isopropylamino groups can form hydrogen bonds and electrostatic interactions with target proteins or receptors. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone
- 1-{4-[(2-Hydroxy-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone
- 1-{4-[(2-Hydroxy-ethyl)-tert-butyl-amino]-piperidin-1-yl}-ethanone
Uniqueness
1-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone is unique due to the presence of the isopropylamino group, which can impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-[4-[2-hydroxyethyl(propan-2-yl)amino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)14(8-9-15)12-4-6-13(7-5-12)11(3)16/h10,12,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQAZLBRMHDRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCN(CC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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